![molecular formula C8H5F4NO B1305486 3-Fluoro-2-(trifluoromethyl)benzamide CAS No. 287398-80-5](/img/structure/B1305486.png)
3-Fluoro-2-(trifluoromethyl)benzamide
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Overview
Description
3-Fluoro-2-(trifluoromethyl)benzamide is a compound with the molecular weight of 207.13 . It can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide . It forms the core moiety of N - [ (substituted 1 H -imidazol-1-yl)propyl]benzamides, with potential as antihypertensive agents .
Synthesis Analysis
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzamide involves a copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate . This transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-(trifluoromethyl)benzamide is represented by the linear formula FC6H3(CF3)CONH2 . The InChI code is 1S/C8H5F4NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-2-(trifluoromethyl)benzamide include a molecular weight of 207.13 , and a melting point of 94-97 °C . The compound is a solid at ambient temperature .Scientific Research Applications
Pharmaceutical Development
3-Fluoro-2-(trifluoromethyl)benzamide: is a compound that can be utilized in the development of pharmaceutical drugs due to the presence of the trifluoromethyl group. This group is known for its ability to improve the biological activity and metabolic stability of pharmaceuticals . The compound’s structure allows for the synthesis of various drugs, including those with anti-inflammatory, analgesic, and antiviral properties.
Material Science
The unique properties of 3-Fluoro-2-(trifluoromethyl)benzamide make it a candidate for creating mechanically adaptable molecular crystals. These crystals have potential applications in flexible smart materials and devices due to their ability to undergo plastic deformation while maintaining integrity .
Antiviral Research
3-Fluoro-2-(trifluoromethyl)benzamide: has been linked to the synthesis of antiviral agents. For instance, it can be used to cap oligothiophenes that act as fusion inhibitors of influenza A virus, preventing the virus from entering host cells .
Safety and Hazards
properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSVMLIHCECTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379214 |
Source
|
Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)benzamide | |
CAS RN |
287398-80-5 |
Source
|
Record name | 3-Fluoro-2-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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